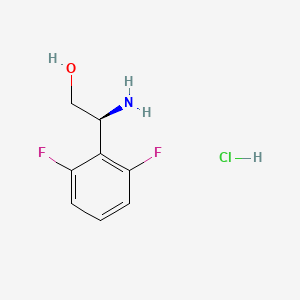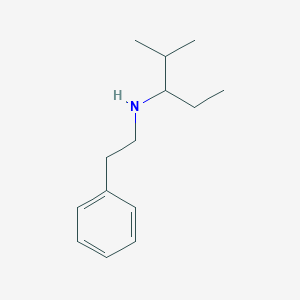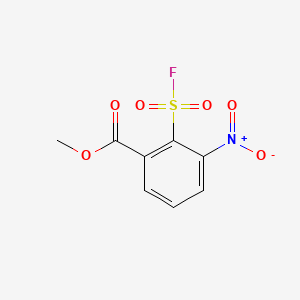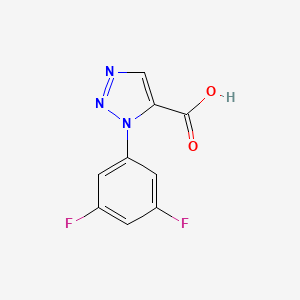
1-Chloro-4-cyclopropyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom at the first position, a cyclopropyl group at the fourth position, and a fluorine atom at the second position. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropyl-2-fluorobenzene can be synthesized through various synthetic routes. One common method involves the halogenation of cyclopropylbenzene followed by fluorination. The reaction typically employs reagents such as chlorine gas and hydrogen fluoride under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in further substitution on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Quinones and cyclohexane derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-cyclopropyl-2-fluorobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-4-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique substituents influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The cyclopropyl group, in particular, can enhance the compound’s stability and modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluorobenzene: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluorobenzene: The position of the fluorine atom affects the compound’s reactivity and interactions.
4-Cyclopropyl-2-fluorobenzene: Absence of the chlorine atom alters the compound’s chemical behavior.
Uniqueness: 1-Chloro-4-cyclopropyl-2-fluorobenzene stands out due to the presence of both chlorine and fluorine atoms along with the cyclopropyl group. This combination imparts unique chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H8ClF |
|---|---|
Molekulargewicht |
170.61 g/mol |
IUPAC-Name |
1-chloro-4-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
RNVGMNRPLUTRJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




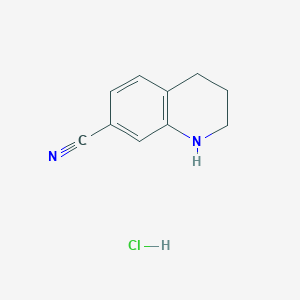
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
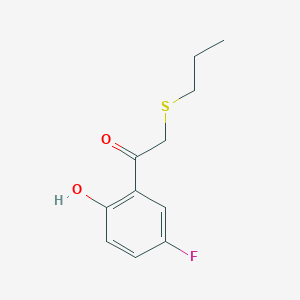
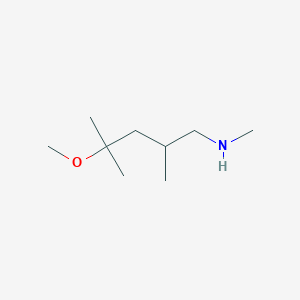
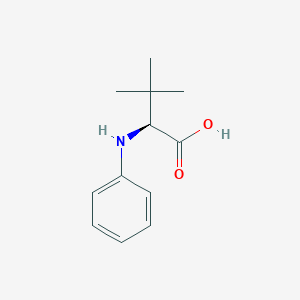
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
